S-Phenyl (2-cyanoethyl)carbamothioate

Description

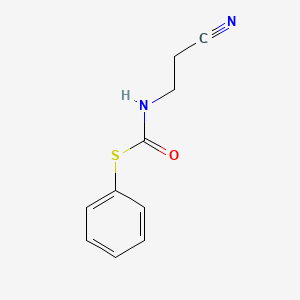

S-Phenyl (2-cyanoethyl)carbamothioate is a thiocarbamate derivative characterized by a phenyl group linked via a sulfur atom (S-phenyl), a carbamothioate functional group (-NHCOS-), and a 2-cyanoethyl (-CH2CH2CN) substituent. Thiocarbamates differ from carbamates by substituting oxygen with sulfur in the ester group, altering their chemical reactivity and biological interactions. The 2-cyanoethyl group is notable in nucleic acid chemistry (e.g., phosphoramidite synthesis, as in ), indicating its utility in stabilizing reactive intermediates .

Properties

CAS No. |

64843-50-1 |

|---|---|

Molecular Formula |

C10H10N2OS |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

S-phenyl N-(2-cyanoethyl)carbamothioate |

InChI |

InChI=1S/C10H10N2OS/c11-7-4-8-12-10(13)14-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H,12,13) |

InChI Key |

OAVAHKDUTBPDAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)NCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl (2-cyanoethyl)carbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions generally include the use of a copper catalyst, a suitable solvent, and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl (2-cyanoethyl)carbamothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the phenyl group or other substituents on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

S-Phenyl (2-cyanoethyl)carbamothioate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which S-Phenyl (2-cyanoethyl)carbamothioate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

The following analysis compares S-Phenyl (2-cyanoethyl)carbamothioate with structurally or functionally related compounds, emphasizing molecular features, applications, and safety profiles.

Table 1: Key Properties of this compound and Analogs

Structural Analogs

Thiocarbamates vs. Carbamates

- This compound contains a thiocarbamate group (-NHCOS-), which enhances nucleophilicity compared to oxygen-based carbamates like Fentanyl methyl carbamate (). Thiocarbamates are generally more reactive in alkylation or acylation reactions, making them useful in pesticide formulations. However, carbamates like Fentanyl derivatives are prioritized in pharmaceuticals due to their metabolic stability .

Role of the 2-Cyanoethyl Group

- The 2-cyanoethyl moiety appears in both CEMA (a mercapturic acid metabolite of acrylonitrile, ) and phosphoramidite RNA synthesis (). This group improves solubility in polar solvents and facilitates conjugation in biochemical pathways. In this compound, it likely stabilizes the molecule during synthesis, akin to its role in nucleic acid chemistry .

Functional Analogs

Phosphonothiolates and Phosphonofluoridates

- Compounds like Pentyl S-2-diisopropylaminoethyl methylphosphonothiolate () and 2-Ethylhexyl methylphosphonofluoridate () share sulfur or fluorine-containing ester groups. These groups increase lipophilicity and reactivity, paralleling the thiocarbamate’s behavior. However, phosphonothiolates are typically more toxic due to their acetylcholinesterase inhibition, unlike carbamothioates, which may degrade into less harmful metabolites .

Aminoethyl Derivatives

- Aminoethyl substituents in compounds like Pinacolyl S-2-dipropylaminoethyl methylphosphonothiolate () enhance binding to biological targets. While this compound lacks an amino group, its cyanoethyl chain could interact similarly with enzymes or receptors, albeit with lower affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.